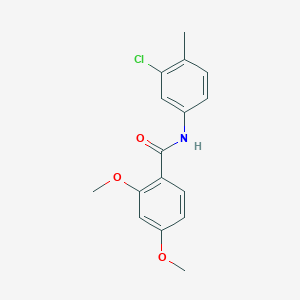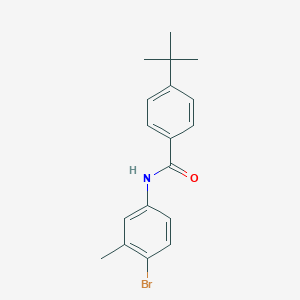![molecular formula C18H17NO6 B291731 Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate is not fully understood. However, it has been suggested that the compound may induce cell death in cancer cells by causing DNA damage and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and cause DNA damage. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of DNA damage and oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate in scientific research. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, as it has shown promising anticancer activity in vitro. Another direction is to explore its potential as a fluorescent probe for the detection of DNA damage and oxidative stress in cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential physiological effects.
Synthesis Methods
The synthesis of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate involves the reaction of dimethyl isophthalate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using recrystallization or chromatography techniques.
Scientific Research Applications
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate has been studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of DNA damage and oxidative stress in cells. It has also been investigated as a potential drug candidate for the treatment of cancer, as it has shown promising anticancer activity in vitro.
properties
Molecular Formula |
C18H17NO6 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
dimethyl 5-[(4-methoxybenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-15-6-4-11(5-7-15)16(20)19-14-9-12(17(21)24-2)8-13(10-14)18(22)25-3/h4-10H,1-3H3,(H,19,20) |
InChI Key |
WVUNMOMYPPIEIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



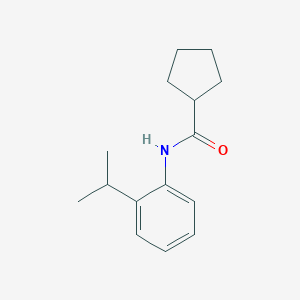
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
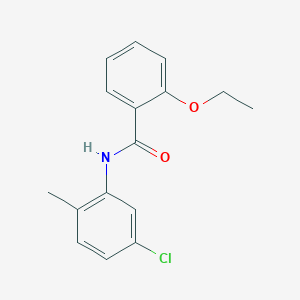

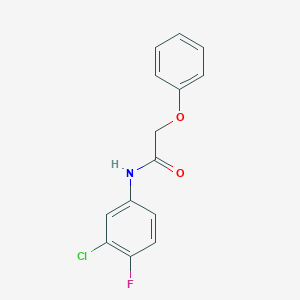

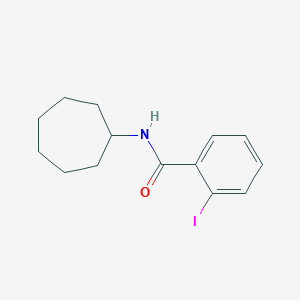

![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
